molecular formula C30H26N6O5 B8556338 methyl 2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate

methyl 2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate

Cat. No.: B8556338
M. Wt: 550.6 g/mol
InChI Key: UDWVMOHRRTWQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C30H26N6O5 and its molecular weight is 550.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H26N6O5

Molecular Weight

550.6 g/mol

IUPAC Name

methyl 2-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methylamino]-3-nitrobenzoate

InChI

InChI=1S/C30H26N6O5/c1-40-23-16-12-21(13-17-23)19-35-29(32-33-34-35)25-7-4-3-6-24(25)22-14-10-20(11-15-22)18-31-28-26(30(37)41-2)8-5-9-27(28)36(38)39/h3-17,31H,18-19H2,1-2H3

InChI Key

UDWVMOHRRTWQAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3C4=CC=C(C=C4)CNC5=C(C=CC=C5[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To hydrogen chloride-methanol (30%; 26.9 g, net 8.08 g, 222 mmol) was added methyl 2-(N-tert-butoxycarbonyl-N-{(2′-[1-(p-methoxybenzyl)-1H-tetrazol-5-yl]biphenyl-4-yl)methyl}amino)-3-nitrobenzoate (compound 20a, 5.00 g, 7.68 mmol) over 13 min by four portions at 4-5° C. The mixture was stirred at about 3° C. for 2 hr, and warmed to 9° C. over 1 hr. The reaction was monitored by TLC (eluent: toluene/ethyl acetate (2:1)). The reaction mixture was cooled to 3° C., and saturated aqueous sodium hydrogen carbonate solution (180 mL) was added dropwise thereto at 30° C. or lower. The mixture was extracted twice with ethyl acetate (450 mL, 250 mL), and the combined organic layers were washed with saturated brine (200 mL), dried over magnesium sulfate (10 g), and concentrated under reduced pressure at 40° C. or lower. To the concentrate was added chloroform, and the solvent was evaporated under reduced pressure in a bath at 40° C. to give methyl 2-[({2′-[1-(p-methoxybenzyl)-1H-tetrazol-5-yl]biphenyl-4-yl}methyl)amino]-3-nitrobenzoate (compound 21a, 4.27 g, 101%) as a yellowish brown amorphous solid.
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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